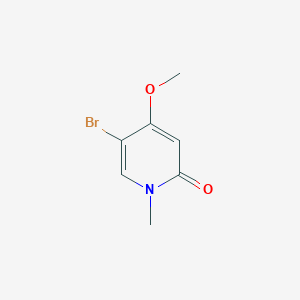![molecular formula C9H9N5O2S B2891937 3-methyl-5-[(4-nitrophenyl)sulfanyl]-4H-1,2,4-triazol-4-amine CAS No. 1315342-99-4](/img/structure/B2891937.png)
3-methyl-5-[(4-nitrophenyl)sulfanyl]-4H-1,2,4-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole ring and the various substituents. The electron-withdrawing nitro group on the phenyl ring could have significant effects on the electronic structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The nitro group is electron-withdrawing, which could make the phenyl ring less reactive towards electrophilic aromatic substitution reactions. The amine group could potentially undergo reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitro, amine, and sulfanyl groups could enhance its solubility in polar solvents .科学的研究の応用
Synthetic Applications and Antimicrobial Activities
3-methyl-5-[(4-nitrophenyl)sulfanyl]-4H-1,2,4-triazol-4-amine is a compound that belongs to the class of 1,2,4-triazole derivatives, which have been extensively studied for their diverse applications in synthetic organic chemistry and their biological activities. One of the primary scientific research applications of this compound and its derivatives involves the synthesis of complex molecules that exhibit antimicrobial properties. For example, the synthesis of novel 1,2,4-triazole derivatives from various ester ethoxycarbonylhydrazones and primary amines has been reported, where some derivatives demonstrated good or moderate activities against test microorganisms (Bektaş et al., 2007). This highlights the compound's utility in developing new antimicrobial agents.
Catalyst- and Solvent-Free Synthesis
Another significant application involves its use in catalyst- and solvent-free synthetic processes. An efficient approach for the regioselective synthesis of related compounds through a microwave-assisted Fries rearrangement has been developed. This process is notable for its environmental friendliness, as it avoids the use of solvents and catalysts, which are often hazardous and contribute to pollution. The study demonstrated the synthesis of benzamide derivatives under these green conditions, showcasing the compound's role in promoting sustainable chemical processes (Moreno-Fuquen et al., 2019).
Anti-Cancer Activity
The compound and its derivatives have also been explored for their potential in cancer therapy. Research into metal ion complexes derived from tetrazole-triazole compounds, closely related to the structure of this compound, has shown promising anti-cancer activity. Specifically, gold (III) and nickel (II) complexes were synthesized and demonstrated cytotoxic effects against breast cancer cell lines, with the gold(III) complex exhibiting higher potency (Ghani & Alabdali, 2022). This suggests the potential for developing novel anti-cancer drugs based on this chemical scaffold.
将来の方向性
作用機序
Target of Action
Compounds containing the 1,2,4-triazole ring, such as this one, are known for their multidirectional biological activity .
Mode of Action
It’s known that 1,2,4-triazole derivatives can interact with their targets in a variety of ways, depending on the specific structure of the compound and the nature of the target .
Biochemical Pathways
1,2,4-triazole derivatives are known to impact a variety of biochemical pathways due to their broad biological activity .
Result of Action
1,2,4-triazole derivatives have been shown to exhibit significant antibacterial activity .
特性
IUPAC Name |
3-methyl-5-(4-nitrophenyl)sulfanyl-1,2,4-triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O2S/c1-6-11-12-9(13(6)10)17-8-4-2-7(3-5-8)14(15)16/h2-5H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOJSNMFDLEMCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N)SC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-methyl-3-[(3-methylpiperidin-1-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B2891858.png)
![N-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]thiophen-4-amine](/img/structure/B2891859.png)
![2-(3-Hydroxypropyl)-4,7,8-trimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2891860.png)
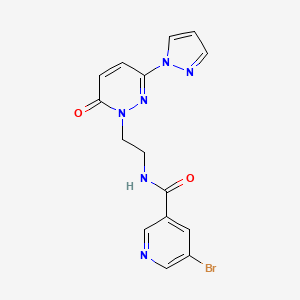
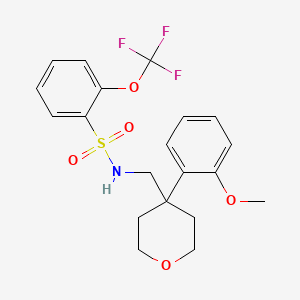
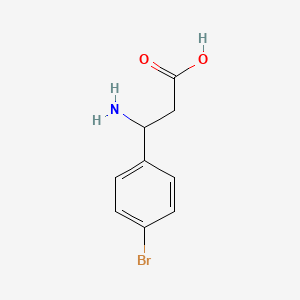
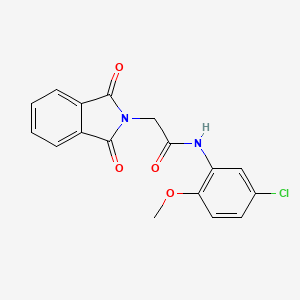
![(2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2891870.png)
![1-(2-aminoethyl)-5-(4-nitrobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride](/img/structure/B2891871.png)


